molecular formula C19H21N3O5S B2391491 3,4,5-triethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941937-84-4

3,4,5-triethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2391491
CAS RN: 941937-84-4
M. Wt: 403.45
InChI Key: XXGHCRACACSUCC-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Anticancer Activity

  • A study by Ravinaik et al. (2021) explored the design and synthesis of substituted benzamides, closely related to the given compound, and evaluated their anticancer activity against various cancer cell lines. These compounds demonstrated moderate to excellent anticancer activity.

Crystal Structure Analysis

  • Sharma et al. (2016) conducted a study on a similar compound, focusing on its crystal structure. This study provided insights into the molecular arrangement and stability of such compounds.

Photochemistry

  • A paper by Vivona et al. (1997) examined the photochemistry of 1,2,4-oxadiazoles, closely related to the target compound, in the presence of sulfur nucleophiles. The study emphasized synthetic methodologies leading to new chemical structures.

Antimicrobial Activity

  • Research by Tumosienė et al. (2019) involved the synthesis of novel derivatives containing the oxadiazole moiety and evaluated their antioxidant activity, highlighting some compounds as potent antioxidants.

  • Desai et al. (2016) synthesized and evaluated various benzamides with 1,3,4-oxadiazole and thiazole heterocycles for their antimicrobial activities.

properties

IUPAC Name

3,4,5-triethoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-4-24-13-10-12(11-14(25-5-2)16(13)26-6-3)17(23)20-19-22-21-18(27-19)15-8-7-9-28-15/h7-11H,4-6H2,1-3H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGHCRACACSUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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